molecular formula C17H18N4O2 B10997290 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)acetamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)acetamide

Cat. No.: B10997290
M. Wt: 310.35 g/mol
InChI Key: XPYBOKXXNANAAN-UHFFFAOYSA-N
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Description

  • This compound is a synthetic organic molecule with a complex structure. Its systematic name reflects its substituents and functional groups.
  • The pyrrole ring (1H-pyrrol-1-yl) and the quinazoline ring (3,4-dihydro-6-quinazolinyl) are connected via an acetamide linker.
  • The presence of methyl groups at specific positions (2,5-dimethyl and 3-methyl) adds steric effects and influences its properties.
  • Preparation Methods

      Synthetic Routes: While there isn’t a single standard method for synthesizing this compound, several approaches exist. One common route involves cyclization reactions between appropriate precursors.

      Reaction Conditions: These may vary based on the specific synthetic pathway chosen. Researchers often employ reagents like Lewis acids, bases, and catalysts to facilitate the cyclization.

      Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce due to the compound’s complexity.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These depend on the specific reaction conditions. Isolation and characterization of intermediates and final products are essential.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stereochemistry, and novel synthetic methods.

      Biology: It may serve as a pharmacophore or scaffold for drug design.

      Medicine: Investigate its potential as a therapeutic agent (e.g., anticancer, antimicrobial, or anti-inflammatory).

      Industry: Limited information exists, but applications could include materials science or specialty chemicals.

  • Mechanism of Action

      Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.

      Pathways: Explore signaling pathways influenced by its interactions.

      Bioactivity: Determine whether it modulates cellular processes (e.g., apoptosis, cell cycle regulation).

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features (e.g., specific functional groups, ring systems).

      Similar Compounds: While I don’t have direct information on similar compounds, you might explore related pyrrole-quinazoline hybrids or acetamide derivatives.

    Remember that this compound’s detailed study requires specialized research and experimentation

    Properties

    Molecular Formula

    C17H18N4O2

    Molecular Weight

    310.35 g/mol

    IUPAC Name

    2-(2,5-dimethylpyrrol-1-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)acetamide

    InChI

    InChI=1S/C17H18N4O2/c1-11-4-5-12(2)21(11)9-16(22)19-13-6-7-15-14(8-13)17(23)20(3)10-18-15/h4-8,10H,9H2,1-3H3,(H,19,22)

    InChI Key

    XPYBOKXXNANAAN-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(N1CC(=O)NC2=CC3=C(C=C2)N=CN(C3=O)C)C

    Origin of Product

    United States

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